ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
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Overview
Description
This compound is a complex, bridged bicyclic structure with intriguing features. Let’s break it down:
- Name : Ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- Molecular Formula : C20H18O4N
- Structure : !Structure
Preparation Methods
Synthesis Routes: The compound can be synthesized through the following steps:
- Start with 17α-hydroxyprogesterone (also known as 17α-hydroxy-4-pregnene-3,20-dione).
- Convert the 3-keto group to an enol ether using ethyl orthoformate.
- Halogenate the 6-position using carbon tetrabromide.
- Restore the 3-keto group.
- Acetylate the 17-hydroxy group.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions:
- Oxidation : The enol ether can undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group is possible.
- Substitution : The halogenated intermediate allows for substitution reactions.
- Ethyl Orthoformate : Used for enol ether formation.
- Carbon Tetrabromide (CBr4) : Halogenating agent.
- Acetic Anhydride : For acetylation.
Major Products: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : As a challenging synthetic target and a model for studying bridged ring systems.
- Biology : Investigating its interactions with enzymes and receptors.
- Medicine : Potential pharmaceutical applications.
- Industry : As a precursor for other complex molecules.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound is unique due to its intricate bridged structure, similar compounds include:
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl (13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m1/s1 |
InChI Key |
SVSPWSGRYYFKMF-WBMJQRKESA-N |
Isomeric SMILES |
CCOC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
Canonical SMILES |
CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origin of Product |
United States |
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